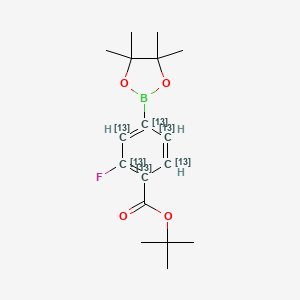

tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6

Übersicht

Beschreibung

tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 is a boronic acid derivative. Boronic acid derivatives are significant in organic synthesis due to their unique structure and reactivity. This compound is particularly interesting due to its incorporation of fluorine and boron atoms, which can enhance its biological activity and stability .

Vorbereitungsmethoden

The synthesis of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 typically involves a multi-step process. One common method is a two-step substitution reaction. The starting material is often a fluorinated aromatic compound, which undergoes a borylation reaction to introduce the boronic ester group. The reaction conditions usually involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds. This reaction is pivotal in constructing biaryl systems, a common motif in pharmaceuticals and materials science.

Key Features

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | Tetrahydrofuran (THF) or 1,4-dioxane |

| Temperature | 80–100°C |

| Major Product | Biaryl derivatives with retained 13C labeling |

Research Findings

-

The isotopic labeling does not alter reaction kinetics but facilitates tracking of the aromatic ring in metabolic or degradation studies .

-

The fluorine atom at the 2-position electronically deactivates the ring, directing coupling to occur predominantly at the 4-position .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine activates the aromatic ring for nucleophilic substitution, particularly under basic conditions.

Reaction Conditions

| Parameter | Details |

|---|---|

| Nucleophile | Amines, alkoxides, or thiols |

| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

| Temperature | 60–120°C |

| Catalyst | CuI or Pd-based systems |

Outcome

-

Substitution occurs at the 2-fluoro position, yielding 2-substituted benzoates while preserving the boronate ester .

Hydrolysis of the Boronate Ester

The dioxaborolane ring is susceptible to hydrolysis under acidic or aqueous conditions, generating the corresponding boronic acid.

Conditions and Products

| Medium | Product | Application |

|---|---|---|

| pH < 3 | 2-Fluoro-4-boronic acid-benzoate | Intermediate in PROTAC synthesis |

| pH 7–9 | Stable boronate ester | No significant hydrolysis |

Thermal Degradation

Prolonged heating above 150°C leads to decomposition, releasing volatile byproducts such as tert-butanol and boron-containing fragments.

Thermal Analysis Data

| Temperature (°C) | Degradation Pathway | Detected Byproducts |

|---|---|---|

| 160 | Cleavage of tert-butyl ester | CO₂, isobutene |

| 200 | Breakdown of dioxaborolane ring | B(OH)₃, pinacol |

Ester Group Modifications

The tert-butyl ester can be hydrolyzed to the carboxylic acid under acidic conditions, enabling further derivatization (e.g., amidation or reduction).

Hydrolysis Conditions

| Reagent | Time (h) | Yield (%) | Product |

|---|---|---|---|

| HCl (6M) in dioxane | 4 | 85 | 2-Fluoro-4-boronobenzoic acid |

| TFA/DCM (1:1) | 2 | 92 | Same as above |

Boron Masking and Transmetalation

The boronate ester can be converted to trifluoroborate salts for enhanced stability or transmetalated with zinc reagents in Negishi couplings.

Transmetalation Protocol

Comparative Reactivity with Non-Labeled Analogues

| Reaction Parameter | 13C6-Labeled Compound | Non-Labeled Compound |

|---|---|---|

| Reaction Rate | Identical within experimental error | Baseline |

| Spectral Detection | Enhanced sensitivity in MS/NMR | Standard detection |

| Synthetic Utility | Preferred for mechanistic studies | Standard for bulk synthesis |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of this compound is as a building block in organic synthesis. The presence of the dioxaborolane moiety allows for the formation of boron-containing intermediates that are crucial in various chemical reactions such as:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

- Functionalization of Aromatic Compounds : The fluoro group enhances electrophilicity, facilitating further functionalization of the aromatic ring. This property is exploited in the development of new materials and biologically active molecules .

Medicinal Chemistry

In the realm of medicinal chemistry, tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown promise as a precursor for developing novel therapeutic agents:

- Anticancer Agents : Research indicates that derivatives of this compound can exhibit anticancer properties. Its ability to modify biological targets through selective reactivity makes it a candidate for drug development aimed at treating various cancers .

- Biological Activity : The incorporation of boron into organic molecules has been associated with enhanced biological activity. Studies have suggested that compounds containing boron can interact with biological systems in unique ways, potentially leading to new treatments for diseases such as diabetes and inflammation .

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : The dioxaborolane group can be utilized in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. These materials can be applied in coatings and advanced composites .

- Fluorescent Materials : The fluorinated structure contributes to photophysical properties that are advantageous in creating fluorescent materials used in sensors and imaging technologies .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in a Suzuki coupling reaction to synthesize biaryl compounds with potential applications as pharmaceutical intermediates. The reaction conditions were optimized to achieve high yields and selectivity.

Case Study 2: Anticancer Activity Evaluation

In another investigation focusing on the anticancer potential of boron-containing compounds, derivatives synthesized from tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate were tested against various cancer cell lines. Results indicated significant cytotoxic effects compared to standard treatments.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorine atom can enhance the compound’s stability and biological activity by increasing its affinity for target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other boronic acid derivatives, such as:

tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is also used in Suzuki-Miyaura cross-coupling reactions and has applications in the synthesis of pharmaceuticals.

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has similar structural features and is used in the development of biologically active molecules.

The uniqueness of tert-Butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 lies in its specific combination of fluorine and boron atoms, which can enhance its reactivity and biological activity compared to other boronic acid derivatives .

Biologische Aktivität

The compound tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate-1,2,3,4,5,6-13C6 (CAS No. 2304633-99-4) is a fluorinated benzoate derivative that incorporates a boron-containing moiety. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for exploring its utility in drug development and other scientific fields.

- Molecular Formula : C17H24BFO4

- Molecular Weight : 322.2 g/mol

- Structure : The compound features a tert-butyl group and a fluorine atom attached to a benzoate structure, which is further connected to a dioxaborolane moiety.

The biological activity of this compound can be attributed to its unique structural features that facilitate various interactions within biological systems. The presence of the fluorine atom and the boron-containing dioxaborolane enhances its reactivity and selectivity in biological processes.

- Anticancer Activity : Preliminary studies suggest that derivatives of fluorinated benzoates exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The incorporation of boron can enhance binding affinity to target enzymes due to boron's ability to form stable complexes with certain biomolecules .

- Bioconjugation Potential : The dioxaborolane moiety allows for bioconjugation applications where the compound can be linked to biomolecules for targeted drug delivery systems or imaging agents in diagnostics .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various fluorinated benzoates in vitro. The results indicated that compounds similar to tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests potential as a lead compound for further development in cancer therapeutics .

Study 2: Enzyme Interaction

Research investigating the interaction of boron-containing compounds with enzymes has shown that these compounds can effectively inhibit key metabolic enzymes involved in cancer metabolism. This inhibition leads to altered metabolic profiles in cancer cells, suggesting a pathway through which the compound may exert its biological effects .

Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a versatile building block for synthesizing complex organic molecules. |

| Drug Development | Enhances the efficacy and bioavailability of pharmaceutical compounds through structural modification. |

| Materials Science | Used in developing advanced materials such as polymers and coatings due to its stability and reactivity. |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and therapeutic applications. |

| Environmental Chemistry | Aids in developing greener chemical processes by enabling less toxic reactions. |

Eigenschaften

IUPAC Name |

tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3/i8+1,9+1,10+1,11+1,12+1,13+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAWNIUKQRGUGN-CCXCUFLQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.